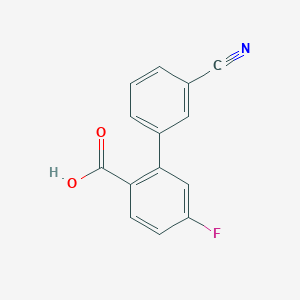

2-(3-Cyanophenyl)-4-fluorobenzoic acid

Description

2-(3-Cyanophenyl)-4-fluorobenzoic acid is a fluorinated aromatic carboxylic acid derivative with a benzoic acid core substituted at the 2-position with a 3-cyanophenyl group and at the 4-position with a fluorine atom.

Properties

IUPAC Name |

2-(3-cyanophenyl)-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-11-4-5-12(14(17)18)13(7-11)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFGAFLKAJTQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681135 | |

| Record name | 3'-Cyano-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178671-57-2 | |

| Record name | 3'-Cyano-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanophenyl)-4-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 2-(3-Cyanophenyl)-4-fluorobenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

One of the primary applications of 2-(3-Cyanophenyl)-4-fluorobenzoic acid is in drug development. The compound's structural features allow it to serve as a scaffold for synthesizing various therapeutic agents. It has been investigated for its potential in treating conditions related to platelet aggregation and thrombosis, including acute coronary syndrome and peripheral vascular disease. The presence of the cyano and fluorine groups enhances its biological activity and specificity towards molecular targets involved in these diseases .

Mechanism of Action

The mechanism by which this compound exerts its therapeutic effects often involves the inhibition of platelet aggregation. The cyano group plays a critical role in binding to specific receptors on platelets, thereby preventing clot formation. This action is crucial in managing cardiovascular diseases where thrombus formation poses significant health risks .

Synthetic Organic Chemistry

Intermediate for Synthesis

In synthetic organic chemistry, 2-(3-Cyanophenyl)-4-fluorobenzoic acid is utilized as an intermediate for producing more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and couplings, making it a versatile building block in organic synthesis .

Reactivity and Modifications

The compound can undergo several modifications to enhance its properties or alter its reactivity profile. For example, it can be converted into derivatives that possess different biological activities or improved solubility characteristics, which are essential for drug formulation .

Materials Science

Dyes and Pigments

Another application of 2-(3-Cyanophenyl)-4-fluorobenzoic acid lies in the production of dyes and pigments. Its vibrant color properties make it suitable for use in various industrial applications, including textiles and coatings. The fluorine atom contributes to the stability and durability of the dyes against environmental factors such as light and heat.

-

Antithrombotic Activity Study

A study evaluated the efficacy of 2-(3-Cyanophenyl)-4-fluorobenzoic acid as an antithrombotic agent. Results indicated a significant reduction in platelet aggregation in vitro, suggesting its potential as a therapeutic agent for managing thrombotic disorders . -

Synthetic Pathway Development

Researchers developed a synthetic pathway utilizing 2-(3-Cyanophenyl)-4-fluorobenzoic acid as a key intermediate for creating novel anti-cancer compounds. This approach demonstrated high yields and selectivity towards the desired products, showcasing the compound's utility in pharmaceutical synthesis.

Mechanism of Action

The mechanism by which 2-(3-Cyanophenyl)-4-fluorobenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The cyano group in 2-(3-Cyanophenyl)-4-fluorobenzoic acid is strongly electron-withdrawing, lowering the pKa of the carboxylic acid compared to non-fluorinated analogs. This enhances solubility in polar solvents and reactivity in coupling reactions .

Biological Activity: Fluorine and cyano substituents are common in drug design due to their ability to improve metabolic stability and binding affinity. For example, 3-(Difluoromethyl)-4-fluorobenzoic acid shows enhanced pharmacokinetic properties in preclinical studies .

Coordination Chemistry : 4-Fluorobenzoic acid derivatives, such as the cobalt(II) complex in , demonstrate the ability to act as bridging ligands, forming stable metal-organic frameworks (MOFs) .

Physicochemical Properties

- Melting Points: Fluorinated benzoic acids generally exhibit higher melting points than non-fluorinated analogs. For instance, 4-Fluorobenzoic anhydride melts at 107–108°C, while non-fluorinated benzoic anhydride melts at 42°C .

- Acidity: The electron-withdrawing cyano and fluorine groups increase the acidity of the carboxylic acid group (pKa ~2.5–3.0), compared to benzoic acid (pKa 4.2) .

Biological Activity

2-(3-Cyanophenyl)-4-fluorobenzoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to compile and analyze the existing research on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C14H8FNO2

- Molecular Weight : 241.2 g/mol

- CAS Number : 1261977-67-6

The compound features a benzoic acid structure with a fluorine atom and a cyanophenyl group, which may influence its biological interactions.

Research indicates that 2-(3-Cyanophenyl)-4-fluorobenzoic acid may interact with specific biological targets, including enzymes and receptors. The presence of the fluorine atom and the cyanophenyl group can enhance binding affinity and specificity, potentially modulating various cellular processes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzoic acid, including 2-(3-Cyanophenyl)-4-fluorobenzoic acid, exhibit antimicrobial properties. These compounds have been shown to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways .

Anticancer Potential

There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Further research is needed to elucidate the specific cancer types affected and the underlying mechanisms .

Comparative Studies

Comparative studies with similar compounds, such as 4-Fluoro-2-(4-methoxyphenyl)benzoic acid, reveal differences in biological activity attributed to variations in substituent positions. For instance, modifications in the aromatic rings can significantly affect the compound's efficacy against specific biological targets .

Study 1: Antimicrobial Efficacy

In a controlled study, 2-(3-Cyanophenyl)-4-fluorobenzoic acid was tested against various bacterial strains. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics .

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound involved treating human cancer cell lines with varying concentrations. The study found that at concentrations of 25 µM, there was a notable decrease in cell proliferation and an increase in apoptosis markers, suggesting potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.